

physicochemical properties of 2,5-Dimethylpyrimidin-4-ol

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Compound of Interest

Compound Name: 2,5-Dimethylpyrimidin-4-ol

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An In-depth Technical Guide to the Physicochemical Properties of **2,5-Dimethylpyrimidin-4-ol**

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Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic acids and a vast array of therapeutic agents.^[1] Its derivatives are explored for a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.^[1] Within this vital class of compounds, **2,5-Dimethylpyrimidin-4-ol** serves as a representative molecule whose physicochemical characteristics are critical for its potential application in synthesis and drug development. Understanding these properties is paramount for researchers in designing synthetic routes, formulating delivery systems, and predicting metabolic fate.

This technical guide provides a comprehensive analysis of the core physicochemical properties of **2,5-Dimethylpyrimidin-4-ol**. Moving beyond a simple data sheet, this document elucidates the causal relationships behind its chemical behavior, with a particular focus on the pivotal role of tautomerism. We will explore its structural features, key physical parameters, and the established experimental methodologies required to characterize them, offering field-proven insights for scientists and drug development professionals.

Molecular Structure and Tautomeric Landscape

The fundamental identity of **2,5-Dimethylpyrimidin-4-ol** is defined by its molecular structure and the dynamic equilibrium between its tautomeric forms. This equilibrium is arguably the most critical factor influencing its chemical and physical properties.

The compound, with the molecular formula $C_6H_8N_2O$, has a molecular weight of approximately 124.14 g/mol .^[2] It is systematically named **2,5-Dimethylpyrimidin-4-ol**, but due to its tautomeric nature, it is also frequently referred to by names that describe its keto form, such as 2,5-Dimethyl-4(3H)-pyrimidinone or 2,5-dimethyl-1H-pyrimidin-6-one.^[2]

Keto-Enol Tautomerism:

Like many hydroxypyrimidines, this molecule exists as an equilibrium mixture of its "enol" (pyrimidin-4-ol) and "keto" (pyrimidin-4-one) forms.^[3] The keto form is an amide, and the enol form is an aromatic alcohol. This is not a resonance phenomenon, as it involves the migration of a proton and a shift in the position of double bonds.^[4] The predominant form can be influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and temperature.^[3] This dynamic equilibrium dictates the molecule's hydrogen bonding capacity, polarity, and reactivity.

Caption: Keto-enol equilibrium of the title compound.

Core Physicochemical Properties

The measurable properties of **2,5-Dimethylpyrimidin-4-ol** are a direct consequence of its structure. The following table summarizes the key available data.

Property	Value	Source(s)
CAS Number	67383-34-0, 3059-71-0	[2][5]
Molecular Formula	C ₆ H ₈ N ₂ O	[2]
Molecular Weight	124.14 g/mol	[2]
Melting Point	174 °C	[5]
Boiling Point	219.7 °C (at 760 mmHg)	[6]
XLogP3-AA (Computed)	-0.4	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	3	[2]

Note: Some physical properties are reported by chemical suppliers and may not have been independently verified in peer-reviewed literature.

Solubility

The solubility of a compound is a critical determinant of its utility in both synthetic reactions and biological systems. While specific quantitative solubility data for **2,5-Dimethylpyrimidin-4-ol** in various solvents is not extensively published, its behavior can be predicted from its structure and determined using standardized protocols. The presence of two nitrogen atoms and an oxygen atom allows for hydrogen bonding with protic solvents, suggesting at least moderate solubility in polar solvents like water, ethanol, and methanol.[7][8] Its solubility in aqueous media is expected to be pH-dependent due to its acidic and basic centers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[9][10] This protocol ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

- Preparation: Add an excess amount of the solid compound to a known volume of the test solvent (e.g., water, phosphate buffer at pH 7.4, DMSO) in a sealed glass vial. The presence of undissolved solid must be visually confirmed.[\[11\]](#)
- Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37 °C) using an orbital shaker.[\[12\]](#)
- Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), cease agitation and allow the solid to sediment.[\[11\]](#)
- Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate the liquid from any remaining solid particles. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[\[10\]](#)
- Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Equilibrium Confirmation: The solubility is determined when consecutive measurements show a plateau in concentration (e.g., less than 5% variation between time points).[\[11\]](#)

Caption: Workflow for Shake-Flask Solubility.

Acidity and Basicity (pKa)

The pKa value(s) define the extent of ionization of a molecule at a given pH. **2,5-**

Dimethylpyrimidin-4-ol is an amphoteric molecule:

- Acidity: The N-H proton in the keto form or the O-H proton in the enol form can be donated, making it a weak acid.
- Basicity: The lone pair of electrons on the non-protonated ring nitrogen can accept a proton, making it a weak base.

While an experimentally determined pKa is not readily available, it can be measured using well-established methods like potentiometric or spectrophotometric titration.[\[3\]](#)

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is particularly useful for compounds with a chromophore, like the pyrimidine ring system, where the UV-Vis absorbance spectrum changes upon ionization.

Methodology:

- **Solution Preparation:** Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or water).
- **Buffer Preparation:** Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
- **Spectral Measurement:** Add a small, constant amount of the stock solution to each buffer solution. Record the full UV-Vis absorbance spectrum for each sample.
- **Data Analysis:** Identify a wavelength where the absorbance of the protonated and deprotonated species differs significantly.
- **Sigmoid Plot:** Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal titration curve.
- **pKa Determination:** The pKa is the pH value at the inflection point of the sigmoid curve, which corresponds to the point where the concentrations of the ionized and neutral species are equal.^{[3][13]}

Spectroscopic Characterization (Predictive Analysis)

Spectroscopic data provides a fingerprint of a molecule's structure. While published spectra for **2,5-Dimethylpyrimidin-4-ol** are scarce, we can predict the key features based on its tautomeric forms and data from analogous structures.

- **¹H NMR (Proton Nuclear Magnetic Resonance):**
 - C2-CH₃ and C5-CH₃: Two sharp singlets are expected in the range of δ 2.0-2.5 ppm.

- C6-H: A singlet corresponding to the single proton on the pyrimidine ring, expected in the aromatic region, likely between δ 7.5-8.5 ppm. Data for the analogous 2,5-dimethylpyridine shows aromatic protons in a similar region.[\[14\]](#)
- N-H / O-H: A broad, exchangeable singlet whose chemical shift is highly dependent on solvent, concentration, and temperature. This signal would disappear upon shaking the sample with D₂O.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
 - Methyl Carbons: Two signals expected in the aliphatic region, δ 15-25 ppm.
 - Ring Carbons: Signals for the sp² hybridized carbons of the ring would appear between δ 100-160 ppm.
 - C4 Carbon: The chemical shift of the C4 carbon is highly indicative of the dominant tautomer. In the enol form, it would be in the aromatic range (e.g., δ 150-160 ppm). In the keto form, it would exhibit a characteristic downfield shift typical of a carbonyl/amide carbon, likely $> \delta$ 160 ppm.[\[15\]](#)
- FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be a composite of both tautomers, with key predicted bands:
 - Keto Form: A strong, prominent C=O stretching vibration between 1650-1700 cm⁻¹. An N-H stretching band would also be present around 3100-3300 cm⁻¹. The IR spectrum of 2,5-Dimethyl-4-piperidinone shows a clear carbonyl peak in this region.[\[16\]](#)
 - Enol Form: A broad O-H stretching band from approximately 3200-3600 cm⁻¹. Aromatic C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.
 - Both Forms: C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.
- UV-Vis Spectroscopy: The pyrimidine ring is a chromophore that absorbs UV radiation. It is expected to exhibit $\pi \rightarrow \pi^*$ transitions. The λ_{max} (wavelength of maximum absorbance) would likely fall in the 200-300 nm range, but its exact position and intensity would be sensitive to the solvent and the pH, as these factors shift the keto-enol equilibrium.[\[17\]](#)

Relevance in Synthesis and Drug Discovery

The utility of **2,5-Dimethylpyrimidin-4-ol** and its isomers is demonstrated by their application as key intermediates in the synthesis of complex pharmaceutical agents. For instance, the structurally related 2,4-dimethylpyrimidin-5-ol is a crucial building block in the synthesis of Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.

Furthermore, the pyrimidinol core is a privileged scaffold in modern drug discovery. Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma.^[18] These examples underscore the importance of understanding the fundamental physicochemical properties of such molecules to enable their effective use in the development of next-generation therapeutics.

Conclusion

2,5-Dimethylpyrimidin-4-ol is a molecule whose physicochemical profile is dominated by a dynamic keto-enol tautomeric equilibrium. This guide has provided a detailed overview of its known physical properties, such as its melting and boiling points, and has offered a predictive analysis of its spectroscopic characteristics. Crucially, by detailing the authoritative, field-standard protocols for determining solubility and pKa, we have equipped researchers with the practical knowledge to generate the precise data needed for their work. A thorough understanding of these foundational properties is not merely academic; it is an essential prerequisite for unlocking the full potential of this and related pyrimidine scaffolds in the ongoing quest for novel and effective medicines.

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